molecular formula C22H16N4O3 B2611758 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1203317-96-7

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2611758
CAS No.: 1203317-96-7
M. Wt: 384.395
InChI Key: MYGFWNCAUHIXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core linked to a benzoxazolone moiety via an acetamide bridge. The acetamide linker allows conformational flexibility, which may influence binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3/c27-20(13-26-18-10-3-4-11-19(18)29-22(26)28)23-15-7-5-6-14(12-15)21-24-16-8-1-2-9-17(16)25-21/h1-12H,13H2,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGFWNCAUHIXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-(1H-benzo[d]imidazol-2-yl)aniline with 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl chloride under controlled conditions to form the desired amide .

Antimicrobial Activity

Recent studies have shown that derivatives of benzimidazole, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, a series of 2-Mercaptobenzimidazole derivatives demonstrated notable activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong efficacy against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound IDMIC (µM)Target Organisms
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Candida albicans

The data suggests that modifications in the benzimidazole structure can lead to enhanced antimicrobial activity, making these compounds promising candidates for further development.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that compounds incorporating benzimidazole moieties can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, studies have reported IC50 values for certain benzimidazole derivatives against colorectal carcinoma cells (HCT116), showing them to be more potent than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Table 2: Anticancer Activity Against HCT116 Cell Line

Compound IDIC50 (µM)Comparison DrugIC50 (µM)
N95.855-FU9.99
N184.53--

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The benzimidazole moiety is known to intercalate with DNA, disrupting replication and transcription processes . Additionally, this compound may inhibit critical enzymes involved in metabolic pathways, leading to cell death in pathogenic organisms and cancer cells alike.

Case Studies

In vivo studies have demonstrated the efficacy of similar benzimidazole derivatives in reducing tumor growth in animal models. For instance, a study involving a derivative with a similar structure showed significant hypoglycemic effects and improved glucose tolerance in diabetic rats, suggesting potential applications beyond antimicrobial and anticancer activities .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives containing benzimidazole rings have been evaluated against various bacterial strains, showing promising results:

CompoundMIC (µM)Target Organisms
Compound A1.27Gram-positive bacteria
Compound B1.43Gram-negative bacteria
Compound C2.60Fungal strains

These findings indicate that modifications in the molecular structure can enhance antimicrobial efficacy, making these compounds valuable candidates for further development as antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines:

CompoundIC50 (µM)Cancer Cell Line
Compound D5.85HCT116 (colorectal carcinoma)
Compound E4.53HCT116 (colorectal carcinoma)
Standard Drug (5-FU)9.99HCT116

These results suggest that the synthesized compounds may be more effective than traditional chemotherapeutics like 5-fluorouracil, highlighting their potential as selective anticancer agents .

Case Studies

  • Antimicrobial Evaluation : A series of benzimidazole derivatives were synthesized and tested for antimicrobial activity against Mycobacterium tuberculosis. The most potent compounds demonstrated significant inhibition of key mycobacterial enzymes, suggesting a mechanism of action that warrants further investigation .
  • Anticancer Screening : In vitro studies on human colorectal carcinoma cell lines revealed that certain derivatives not only inhibited cell proliferation but also showed preferential toxicity towards cancer cells compared to normal cells, indicating a favorable safety profile for therapeutic use .

Chemical Reactions Analysis

Benzimidazole Ring Formation

The 1H-benzo[d]imidazol-2-yl group is typically synthesized via condensation of o-phenylenediamine with carbonyl-containing compounds. For example:

  • Cyclocondensation with carboxylic acids/aldehydes : Reaction of o-phenylenediamine with aldehydes or ketones under acidic conditions forms benzimidazoles. In one study, 2-benzoylcyclohexanone and o-phenylenediamine yielded 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one via hemiaminal intermediates and subsequent dehydration .

  • Key conditions : Acid catalysis (e.g., H₂SO₄ in ethanol), reflux (12–24 h), and post-reaction crystallization .

Acetamide Linkage Construction

The acetamide bridge likely originates from coupling reactions:

  • Amide bond formation : 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetic acid could react with 3-(1H-benzo[d]imidazol-2-yl)aniline via standard coupling reagents (e.g., EDC/HOBt) in dichloromethane or DMF.

Stability and Reactivity Considerations

  • Intramolecular interactions : X-ray analysis of analogous compounds (e.g., fluorophenyl-imidazole derivatives) reveals stabilizing NH···HC contacts (2.08 Å), influencing conformation and reactivity .

  • Solvent effects : Prolonged reflux in acetonitrile promotes selective dimerization of methanimines .

Comparative Reaction Conditions

Reaction StepReagents/ConditionsYieldSource
Benzimidazole formationo-Phenylenediamine, H₂SO₄, EtOH, reflux45%
Benzoxazole thermolysisToluene/MeCN, 4–38 h reflux60–75%
Amide couplingEDC, HOBt, DMF, RTN/A

Mechanistic Insights

  • Benzoxazole ring opening : Nucleophilic attack at the oxazole ring by methanimine nitrogen initiates ring opening, followed by intermolecular cyclization to form imidazoles .

  • Dimerization pathways : Competitive steric hindrance and conjugation effects stabilize intermediates, as shown in X-ray and topological analyses .

Unresolved Questions

  • Tautomerism : Benzimidazole derivatives often exhibit NH tautomerism, which could influence reactivity but remains unstudied for this compound.

  • Catalytic selectivity : Optimal catalysts for acetamide coupling (e.g., Pd-mediated vs. enzymatic) require further exploration.

Comparison with Similar Compounds

Comparative Data Table

Compound Class Key Structural Features Biological/Functional Notes Reference
Target Compound Benzimidazole + benzoxazolone + acetamide Potential antimicrobial/anticancer agent N/A
PBPA (Imaging Ligand) Pyridinylmethylamino + methyl-phenyl TSPO-selective SPECT ligand
3-(2-Oxobenzooxazol-3-yl)propanamide Propanamide linker Moderate reactivity in vitro
Quinoline-Benzimidazole (9j) Nitrophenyl substituent Enhanced antimicrobial activity
Triazole-Thiazole Hybrid (9c) Bromophenyl-thiazole Halogen bonding potential

Q & A

Q. What are the standard synthetic protocols for preparing N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?

Answer: The compound is typically synthesized via multi-step reactions. For example, benzoimidazole intermediates are first prepared by refluxing substituted anilines with cyanogen bromide in methanol, followed by coupling with 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid derivatives using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous DMF or THF under nitrogen. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane), and purification involves recrystallization from methanol or column chromatography .

Q. How can researchers validate the purity and structural integrity of this compound?

Answer: Characterization requires a combination of spectroscopic techniques:

  • 1H/13C NMR to confirm proton and carbon environments (e.g., benzimidazole NH at δ ~12.5 ppm, acetamide carbonyl at δ ~170 ppm).
  • FTIR for functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹, benzoxazolone C-O at ~1250 cm⁻¹).
  • Mass spectrometry (ESI/HRMS) for molecular ion verification.
  • Melting point analysis to assess crystallinity (reported ranges: 178–193°C depending on substituents) .

Q. What solvent systems are optimal for TLC-based reaction monitoring during synthesis?

Answer: Ethyl acetate:hexane (3:7 v/v) or dichloromethane:methanol (9:1 v/v) are commonly used. Visualization under UV light (254 nm) or iodine vapor helps detect spots. Adjust ratios based on compound polarity; nitro-substituted derivatives may require higher methanol content .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro, methoxy substituents) influence biological activity in related benzimidazole-acetamide derivatives?

Answer: SAR studies reveal that electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) enhance α-glucosidase inhibition (IC₅₀: 9j = 180–193 µM), while bulky substituents (e.g., p-tolyl in 9l) improve anticancer activity by increasing hydrophobic interactions with target proteins. Computational docking (AutoDock Vina) and MD simulations are critical to validate binding modes .

Q. What experimental strategies resolve discrepancies in reported bioactivity data for this compound class?

Answer: Contradictions often arise from assay conditions (e.g., enzyme source, pH). To address this:

  • Standardize assays using recombinant enzymes (e.g., human α-glucosidase vs. microbial sources).
  • Validate cytotoxicity via multiple models (MTT, SRB, and clonogenic assays).
  • Use statistical tools (e.g., ANOVA with post-hoc tests) to compare IC₅₀ values across studies .

Q. How can researchers optimize reaction yields for analogs with sterically hindered substituents?

Answer: For bulky groups (e.g., 2,3-dimethylphenyl in 9o):

  • Increase reaction temperature (80–100°C) and prolong reflux time (6–8 hrs).
  • Use polar aprotic solvents (DMF or DMSO) to enhance solubility.
  • Employ microwave-assisted synthesis to reduce side reactions. Yields typically improve from ~70% to >90% with these adjustments .

Q. What computational methods are effective for predicting metabolic stability of this compound?

Answer: Combine in silico tools:

  • CYP450 metabolism prediction (e.g., StarDrop, MetaSite) to identify vulnerable sites (e.g., benzoxazolone ring oxidation).
  • Molecular docking to assess interactions with hepatic enzymes.
  • ADMET predictors (e.g., SwissADME) for bioavailability and half-life estimation. Experimental validation via microsomal assays (human liver microsomes + NADPH) is essential .

Q. How can spectroscopic data (e.g., NMR splitting patterns) be interpreted to confirm regioselectivity in derivatives?

Answer: For regioisomeric mixtures:

  • Analyze NOESY/ROESY to distinguish between ortho/meta substitution patterns.
  • Compare experimental 13C NMR shifts with DFT-calculated values (Gaussian 09, B3LYP/6-31G*).
  • Use HSQC to correlate proton-carbon pairs in complex splitting (e.g., overlapping aromatic signals) .

Methodological Notes

  • Synthetic Challenges : Trace moisture can hydrolyze the benzoxazolone ring; use anhydrous conditions and molecular sieves .
  • Bioactivity Assays : Include positive controls (e.g., acarbose for α-glucosidase, doxorubicin for cytotoxicity) to benchmark results .
  • Data Reproducibility : Report detailed reaction conditions (solvent grade, catalyst batch) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.